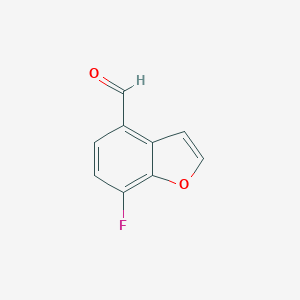

7-Fluorobenzofuran-4-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

199391-59-8 |

|---|---|

Molecular Formula |

C9H5FO2 |

Molecular Weight |

164.13 g/mol |

IUPAC Name |

7-fluoro-1-benzofuran-4-carbaldehyde |

InChI |

InChI=1S/C9H5FO2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-5H |

InChI Key |

QBYIPNHVKFERGT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1C=O)C=CO2)F |

Canonical SMILES |

C1=CC(=C2C(=C1C=O)C=CO2)F |

Synonyms |

4-Benzofurancarboxaldehyde, 7-fluoro- |

Origin of Product |

United States |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 7 Fluorobenzofuran 4 Carbaldehyde

Catalytic Behavior and Potential of 7-Fluorobenzofuran-4-carbaldehyde as a Ligand or Substrate

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex molecules containing benzofuran (B130515) moieties. Common palladium-catalyzed reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

While no specific examples involving this compound were found, the reactivity of similar structures suggests that the electron-deficient nature of this compound would impact reaction outcomes. For instance, in Suzuki-Miyaura couplings, the electronic properties of the aryl halide can influence the rate of oxidative addition to the palladium catalyst. The presence of electron-withdrawing groups can sometimes necessitate more forcing reaction conditions, such as higher temperatures or stronger bases, to achieve good yields. Conversely, in reactions where the benzofuran acts as a nucleophile, its electron-deficient character would likely diminish its reactivity.

A study on a related compound, a benzofuran bearing a bromine atom at the 5-position and a carbaldehyde group, indicated decreased reactivity in a palladium-catalyzed reaction, requiring elevated temperatures for modest conversion. This suggests that this compound might exhibit similar behavior, requiring optimized catalytic systems to overcome its inherent electronic properties.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals such as copper, rhodium, and nickel are also employed in the functionalization of benzofurans. These metals can catalyze a variety of transformations, including C-H activation, cyclization, and coupling reactions.

For instance, copper-catalyzed reactions are known for the synthesis of benzofurans and their subsequent modification. The electronic nature of the benzofuran substrate is a critical factor in these transformations. The electron-deficient character of this compound would likely influence its coordination to the metal center and its subsequent reactivity.

Rhodium catalysts are often used for C-H functionalization and annulation reactions. The directing ability of the carbaldehyde group in this compound could potentially be exploited in rhodium-catalyzed C-H activation/functionalization reactions at adjacent positions, although no specific examples have been reported.

Organocatalytic Applications

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, utilizing small organic molecules to catalyze a wide range of chemical transformations. The aldehyde functionality in this compound could, in principle, participate in various organocatalytic reactions, such as aldol (B89426) or Michael additions, acting as an electrophile.

However, a thorough search of the literature did not reveal any studies on the use of this compound in organocatalytic applications. The development of such reactions would depend on the ability of organocatalysts to effectively activate the aldehyde in the presence of the fluorinated benzofuran ring.

Strategic Derivatization and Molecular Hybridization of 7 Fluorobenzofuran 4 Carbaldehyde

Design and Synthesis of Advanced 7-Fluorobenzofuran-4-carbaldehyde Derivatives

The aldehyde functional group of this compound is a key starting point for the synthesis of more complex derivatives. Various established organic reactions can be employed to extend the molecular framework. For instance, condensation reactions, such as the Claisen-Schmidt condensation, can be used to synthesize benzofuran-chalcone hybrids by reacting the aldehyde with appropriate ketones. nih.govbohrium.com These chalcone (B49325) derivatives are known to possess a range of biological activities, including anticancer properties. nih.gov

Furthermore, the aldehyde can participate in Wittig-type reactions to introduce diverse alkenyl substituents. organic-synthesis.com This allows for the precise installation of different groups to probe interactions with biological targets. Another synthetic avenue involves using the aldehyde as an electrophile in additions with various nucleophiles, followed by subsequent transformations to build novel heterocyclic systems fused or appended to the benzofuran (B130515) core. The synthesis of such advanced derivatives is crucial for developing new chemical entities with potentially improved potency and selectivity.

Functional Group Interconversions Beyond the Carbaldehyde

The carbaldehyde moiety of this compound is readily converted into a variety of other functional groups, significantly expanding the accessible chemical space for drug discovery. These functional group interconversions (FGIs) are fundamental for creating a library of related compounds to explore structure-activity relationships.

Key transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid (7-fluorobenzofuran-4-carboxylic acid). This transformation is typically achieved using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide. smolecule.com The resulting carboxylic acid provides a new point for derivatization, for example, through the formation of amides or esters.

Reduction: The aldehyde can be selectively reduced to a primary alcohol ((7-fluorobenzofuran-4-yl)methanol) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com This alcohol can then serve as a precursor for ethers or esters, or be used in prodrug strategies.

Reductive Amination: The aldehyde can be converted into various primary, secondary, or tertiary amines through reductive amination. This one-pot reaction typically involves the formation of an imine or enamine intermediate with an amine, which is then reduced.

Conversion to Nitrile: Aromatic aldehydes can be transformed into the corresponding nitriles. researchgate.net This conversion changes the electronic and steric properties of the substituent, which can be beneficial for biological activity.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference(s) |

| Aldehyde | Potassium Permanganate (KMnO₄) | Carboxylic Acid | smolecule.com |

| Aldehyde | Sodium Borohydride (NaBH₄) | Primary Alcohol | smolecule.com |

| Aldehyde | Amine, Reducing Agent | Amine | nih.gov |

| Aldehyde | Hydroxylamine, UV light | Nitrile | researchgate.net |

This table presents potential transformations based on general organic chemistry principles and reactions reported for analogous compounds.

Scaffold Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound's biological activity. For the 7-fluorobenzofuran (B1316722) scaffold, modifications at various positions of the fused ring system can have a profound impact on efficacy and selectivity.

Research on related benzofuran derivatives has provided valuable insights:

Substitution at C2-position: SAR studies have frequently identified the C2-position as a critical site for modulating cytotoxic activity. Introducing ester groups or various heterocyclic rings at this position has been shown to be a key determinant of the compound's biological effect. mdpi.comrsc.org

Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the benzene portion of the benzofuran core are crucial. The presence of halogens, such as the fluorine at C7, is known to influence activity. Studies on related compounds show that the addition of a fluorine atom at the C4 position can lead to a twofold increase in inhibitory activity against certain enzymes. mdpi.comnih.gov Furthermore, the presence of hydroxyl, carboxyl, or additional halogen groups can enhance the biological effects of benzofuran derivatives. dntb.gov.uanih.govsemanticscholar.org For instance, a methyl group at C3 combined with a methoxy (B1213986) group at C6 has been shown to be more potent than other substitution patterns in certain anticancer assays. mdpi.com

Hydrophilic Groups: Incorporating hydrophilic groups, such as a piperidine (B6355638) ring, onto the benzofuran structure has been shown to significantly improve the physicochemical properties of the compounds, which can be beneficial for their pharmacokinetic profile. nih.gov

These findings suggest that a systematic exploration of substituents around the 7-fluorobenzofuran core is a viable strategy for identifying derivatives with enhanced therapeutic potential.

| Modification Site | Substituent Effect | Biological Activity Impact | Reference(s) |

| C2-Position | Ester or heterocyclic ring | Crucial for cytotoxic activity | mdpi.comrsc.org |

| C4-Position | Fluorine atom | 2-fold increase in potency (in an analog) | mdpi.comnih.gov |

| Benzene Ring | Hydroxyl, Carboxyl, Halogen groups | Enhanced biological effects | dntb.gov.uanih.govsemanticscholar.org |

| General Scaffold | Hydrophilic groups (e.g., piperidine) | Improved physicochemical properties | nih.gov |

This table summarizes SAR findings from related benzofuran structures that could guide the modification of this compound.

Development of Hybrid Molecules Incorporating the 7-Fluorobenzofuran Core with Other Pharmacophores

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, better selectivity, or a multi-target mechanism of action. mdpi.com The 7-fluorobenzofuran scaffold is an attractive core for developing such hybrids due to its established biological relevance. researchgate.net

Several research groups have successfully created benzofuran-based hybrids with significant biological activity:

Benzofuran-Indole Hybrids: A novel series of benzofuran-indole hybrids has been synthesized and evaluated as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer. mdpi.com

Benzofuran-Chalcone Hybrids: Combining the benzofuran moiety with a chalcone fragment has led to the development of derivatives with promising anti-tumor activities, acting as potential VEGFR-2 inhibitors. nih.gov

Benzofuran-Oxadiazole/Triazole Hybrids: The synthesis of molecules combining benzofuran with oxadiazole or triazole heterocycles has yielded compounds with potent anticancer activity against lung cancer cell lines. mdpi.com

Benzofuran-Quinazoline Hybrids: Benzofuran derivatives linked to quinazolines have been explored for their antibacterial properties. rsc.org

These examples demonstrate the utility of the benzofuran core as a building block for creating novel hybrid molecules. Applying this strategy to this compound could lead to the discovery of new therapeutic agents with unique pharmacological profiles.

Prodrug Design Strategies for Enhanced Molecular Properties

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. This approach is often used to overcome undesirable properties of a drug, such as poor solubility, limited bioavailability, or lack of site-specificity. researchgate.net

For this compound or its derivatives, several prodrug strategies could be envisioned:

Ester Prodrugs: If the carbaldehyde is reduced to the corresponding primary alcohol (as described in section 4.2), this alcohol can be esterified. The resulting ester can mask the polar hydroxyl group, potentially increasing lipophilicity and improving membrane permeability. These ester prodrugs are often designed to be cleaved by ubiquitous esterase enzymes in the body to release the active alcohol. nih.gov For example, a disodium (B8443419) phosphate (B84403) ester derivative of a benzofuran compound was developed as a prodrug that is rapidly cleaved in vivo to its active form, resulting in significantly stronger antitumor activity and a longer half-life. nih.gov

Phosphate Prodrugs: The introduction of a phosphate group to an alcohol derivative can dramatically increase water solubility, which is advantageous for formulating intravenous injections.

Targeted Prodrugs: More advanced strategies involve designing prodrugs that are activated by enzymes specifically overexpressed in target tissues, such as tumors. This can lead to site-selective drug release, enhancing efficacy while minimizing systemic toxicity.

The development of prodrugs for 7-fluorobenzofuran-based agents represents a promising avenue to optimize their therapeutic potential and improve their clinical utility. mdpi.comresearchgate.net

Rigorous Spectroscopic and Advanced Analytical Characterization Techniques for 7 Fluorobenzofuran 4 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in 7-fluorobenzofuran-4-carbaldehyde. The expected spectrum would feature distinct signals for the aldehydic proton, the protons on the furan (B31954) ring, and the protons on the benzene (B151609) ring. The chemical shift (δ) of the aldehydic proton would likely appear significantly downfield, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the furan ring would exhibit characteristic shifts, and the aromatic protons would appear in the aromatic region (typically 7.0-8.5 ppm). Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing crucial information about the connectivity of the proton network.

A hypothetical ¹³C NMR data table for a similar, yet different, compound, 4-fluorobenzaldehyde (B137897), is provided below to illustrate the expected chemical shift ranges. rsc.org

| Atom | Chemical Shift (ppm) |

| C=O | 190.5 |

| C-F | 166.5 (d, J = 256.7 Hz) |

| Ar-C | 132.8 (d, J = 9.5 Hz) |

| Ar-C | 132.2 (d, J = 9.7 Hz) |

| Ar-C | 116.4 (d, J = 22.3 Hz) |

| Note: This data is for 4-fluorobenzaldehyde and is provided for illustrative purposes only. |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an essential tool. mdpi.com This technique is highly sensitive and provides specific information about the chemical environment of the fluorine atom. The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom on the benzene ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide valuable structural information, confirming the position of the fluorine substituent. For instance, the ¹⁹F NMR spectrum of the related compound 4-fluorobenzaldehyde shows a signal at -102.4 ppm. rsc.org

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed. nih.gov

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would establish correlations between protons and the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range connectivities between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the substitution pattern on the benzofuran (B130515) core and the position of the aldehyde group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is particularly useful for confirming stereochemistry and the through-space arrangement of different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of the molecular formula (C₉H₅FO₂), as the measured mass would be compared to the calculated theoretical mass. sigmaaldrich.com

In addition to providing the molecular weight, mass spectrometry, particularly with tandem MS (MS/MS) capabilities, would reveal the fragmentation pattern of the molecule. The fragmentation of aldehydes often involves the loss of a hydrogen atom or the entire formyl group (CHO). researchgate.net For this compound, characteristic fragmentation pathways would likely involve the cleavage of the aldehyde group and fragmentation of the benzofuran ring system, providing further structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde would be prominent, typically appearing in the region of 1680-1715 cm⁻¹. The C-H stretching vibration of the aldehyde proton usually appears as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic and furan rings would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring would also give rise to characteristic bands. The C-F stretching vibration would likely be observed in the 1000-1400 cm⁻¹ region.

Raman spectroscopy , being complementary to IR, would also be employed. While the C=O stretch is typically strong in the IR, it can be weaker in the Raman spectrum. Conversely, the aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint of the benzofuran core.

Conformational Analysis via Vibrational Signatures

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the stable conformers and their corresponding vibrational frequencies. nih.gov For this compound, two primary planar conformers are anticipated: the O-trans and O-cis isomers, arising from the rotation of the carbaldehyde group. The O-trans conformer, where the carbonyl oxygen is directed away from the fluorine atom, is often the more stable due to reduced steric hindrance and favorable electronic interactions.

The vibrational spectrum, particularly in the infrared (IR) and Raman regions, provides a fingerprint of the molecular structure. Key vibrational modes for this compound would include the C-F stretching frequency, the C=O stretching of the aldehyde, and various C-H and C-C stretching and bending modes within the aromatic system. The precise frequencies of these modes are sensitive to the conformational state of the molecule. For instance, the C=O stretching frequency may differ slightly between the cis and trans conformers due to differences in conjugation and intramolecular interactions.

A representative assignment of the major vibrational bands for the most stable conformer of this compound, based on DFT calculations for analogous molecules, is presented below. nih.govnih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H bonds on the benzene and furan rings. |

| Aldehyde C-H Stretch | 2850 - 2750 | Characteristic stretching of the hydrogen attached to the carbonyl carbon. |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Stretching vibration of the aldehyde's carbonyl group. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

| C-F Stretch | 1250 - 1200 | Stretching vibration of the carbon-fluorine bond. |

| In-plane C-H Bend | 1200 - 1000 | Bending vibrations of the C-H bonds within the plane of the aromatic rings. |

| Out-of-plane C-H Bend | 900 - 700 | Bending vibrations of the C-H bonds out of the plane of the aromatic rings. |

This table presents hypothetical data based on known vibrational frequencies for structurally similar compounds.

Advanced Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound, ensuring its suitability for various applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination. A robust HPLC method requires careful optimization of several parameters, including the stationary phase, mobile phase composition, flow rate, and detector wavelength.

For a compound like this compound, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar aromatic compounds. auroraprosci.com The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of the main compound from any impurities.

Detection is commonly performed using a UV detector, as the benzofuran ring system and the carbonyl group are strong chromophores. The wavelength of maximum absorbance (λmax) for this compound would be determined by a UV scan and is expected to be in the range of 254-360 nm. youngin.com

A hypothetical validated HPLC method for this compound is outlined below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

This table presents a hypothetical but representative HPLC method for the analysis of this compound.

Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the method is reliable and reproducible.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices or for the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. nih.govnih.gov LC-MS couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.

The HPLC conditions would be similar to those described above. The eluent from the HPLC column is introduced into the mass spectrometer's ion source. For a molecule like this compound, electrospray ionization (ESI) is a suitable ionization technique, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺.

The mass spectrometer can be operated in full scan mode to obtain a mass spectrum of all eluting compounds, or in selected ion monitoring (SIM) mode to selectively detect the ion corresponding to this compound and its expected impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the parent compound and its metabolites or degradation products.

In some cases, derivatization may be employed to enhance the ionization efficiency or chromatographic retention of the analyte. chromatographyonline.com However, for this compound, its inherent structure should allow for direct LC-MS analysis.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (m/z 100-500) and/or SIM |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

This table presents typical LC-MS parameters that could be used for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable technique for the analysis of more volatile derivatives or for the detection of volatile impurities. mdpi.comnih.gov Headspace GC-MS is particularly useful for analyzing volatile organic compounds in a sample without extensive sample preparation. rsc.org

For the analysis of this compound by GC-MS, a derivatization step would likely be necessary to increase its volatility and thermal stability. For example, the aldehyde group could be reduced to an alcohol and then silylated to form a more volatile derivative.

The GC separation would be performed on a capillary column with a non-polar or moderately polar stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used for compound identification by comparison to a spectral library.

A hypothetical GC-MS method for a derivatized form of this compound is outlined below.

| Parameter | Condition |

| Derivatization | Reduction to alcohol, followed by silylation (e.g., with BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-550 |

This table presents a plausible GC-MS method for the analysis of a volatile derivative of this compound.

In Depth Computational and Theoretical Investigations of 7 Fluorobenzofuran 4 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic properties of molecules. For 7-Fluorobenzofuran-4-carbaldehyde, DFT calculations would be instrumental in understanding its fundamental electronic characteristics.

Researchers would typically employ a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and calculate a range of electronic descriptors. scispace.comnih.gov Key parameters derived from these calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.

Furthermore, DFT calculations can provide insights into the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electrophilic and nucleophilic sites on the molecule, with the electronegative fluorine and oxygen atoms expected to be regions of negative potential, while the aldehyde proton and parts of the aromatic system would likely show positive potential. scispace.com This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relates to the electron-donating ability. | |

| LUMO Energy | Relates to the electron-accepting ability. | |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. | |

| Dipole Moment | Quantifies the overall polarity of the molecule. | |

| Molecular Electrostatic Potential (MEP) | Negative regions around F and O atoms; Positive regions near the aldehyde H and aromatic rings. | Predicts sites for electrophilic and nucleophilic attack. scispace.com |

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations, including both DFT and ab initio methods, are essential for determining the precise three-dimensional structure of this compound. These calculations optimize the molecular geometry to find the lowest energy conformation. researchgate.net

For this molecule, key geometric parameters of interest would include bond lengths, bond angles, and dihedral angles. The planarity of the benzofuran (B130515) ring system and the orientation of the aldehyde group relative to the ring are important structural features. The presence of the fluorine atom at the 7-position is expected to influence the local geometry and electronic distribution of the benzene (B151609) ring. researchgate.net

Conformational analysis would also be important, particularly concerning the rotation of the carbaldehyde group. While the benzofuran core is rigid, the aldehyde group may have some rotational freedom. Quantum chemical calculations can map the potential energy surface as a function of the relevant dihedral angle to identify the most stable conformer and the energy barriers between different conformations.

Table 2: Predicted Key Geometric Parameters of this compound

| Parameter | Predicted Value (Angstroms/Degrees) | Significance |

| C-F Bond Length | Influences local electronic effects and interactions. | |

| C=O Bond Length | Characteristic of the aldehyde functional group. | |

| Dihedral Angle (Ring-C-C=O) | Determines the orientation of the aldehyde group. | |

| Benzofuran Ring Planarity | Overall shape and potential for stacking interactions. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and interactions with its environment, such as a solvent.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions. acs.org This is particularly important for understanding its solubility and how the solvent might influence its reactivity. The simulations could track the flexibility of the molecule, such as the rotation of the aldehyde group, and provide information on the stability of different conformations in a dynamic context. pnas.org

Molecular Docking and Pharmacophore Modeling for Interaction Profiling with Biological Receptors

Given that many benzofuran derivatives exhibit biological activity, molecular docking and pharmacophore modeling are crucial computational techniques for investigating the potential of this compound as a ligand for biological receptors. nih.govacs.org

Molecular docking simulations would predict the preferred binding orientation of the molecule within the active site of a target protein. nih.gov The results would be scored based on the calculated binding affinity, providing a quantitative estimate of the strength of the interaction. These studies would identify key interactions, such as hydrogen bonds between the aldehyde oxygen or fluorine atom and amino acid residues, as well as hydrophobic and van der Waals interactions. nih.gov

Pharmacophore modeling, on the other hand, would identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. This model could then be used to screen virtual libraries for other compounds with similar features and potentially similar biological activities.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Outcome | Significance |

| Binding Affinity (kcal/mol) | Strength of the ligand-receptor interaction. | |

| Key Interacting Residues | Identifies the specific amino acids involved in binding. | |

| Type of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions. | Describes the nature of the binding forces. nih.gov |

| Predicted Inhibition Constant (Ki) | Theoretical measure of potency. |

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions, Including C-F Interactions

A detailed analysis of non-covalent interactions is critical for a complete understanding of the structure, stability, and interaction profile of this compound. acs.orgacs.org These interactions, although weaker than covalent bonds, play a decisive role in molecular conformation and crystal packing.

The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (C-H···F), halogen bonds, and dipole-dipole interactions. The nature of the C-F bond, being highly polar, can significantly influence the molecule's electrostatic potential and its ability to form these interactions. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are computational tools that can be used to visualize and characterize these weak interactions. acs.org Such analyses would reveal the presence and strength of intramolecular hydrogen bonds, for instance, between the fluorine atom and the aldehyde proton, which could influence the molecule's conformational preference. Intermolecularly, these interactions would govern how the molecules pack in the solid state and how they interact with solvents or biological receptors. ustc.edu.cn

Academic Applications of 7 Fluorobenzofuran 4 Carbaldehyde in Diverse Chemical Research Domains

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

7-Fluorobenzofuran-4-carbaldehyde serves as a crucial synthetic intermediate in organic chemistry. Its utility stems from the reactivity of its two key functional groups: the aldehyde and the fluorinated aromatic ring. The aldehyde group is a versatile handle for a wide array of chemical transformations, including oxidations to form carboxylic acids, reductions to alcohols, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions.

The benzofuran (B130515) nucleus itself is a privileged structure in medicinal chemistry, recognized as the core of many approved drugs and compounds in development. nih.gov The introduction of a fluorine atom at the 7-position can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic placement of fluorine makes this compound a valuable precursor for creating libraries of fluorinated compounds for screening and development. Its availability as a research chemical facilitates its use in early-stage discovery programs. sigmaaldrich.comsigmaaldrich.com

Contributions to the Synthesis of Complex Heterocyclic Systems and Natural Product Analogs

The benzofuran scaffold is a cornerstone in the architecture of numerous complex natural products and synthetic heterocyclic systems. nih.govresearchgate.net While direct, extensive literature on the use of this compound in total synthesis is not widely reported, its potential is inferred from the known reactivity of benzofuran aldehydes. These compounds are instrumental in constructing larger, more complex molecular frameworks.

For example, the aldehyde functionality can be readily converted into other reactive groups or used to link the benzofuran core to other heterocyclic systems. A novel series of benzofuran derivatives can be synthesized by reacting precursor molecules with various reagents like diazonium salts or hydrazonoyl halides. researchgate.net The aldehyde group on this compound provides a reactive site for similar multi-component reactions, enabling the assembly of novel, intricate molecules. The synthesis of analogs of natural products containing a benzofuran ring is an active area of research, and this fluorinated building block offers a pathway to create novel versions with potentially enhanced or modified biological activities. rsc.orgresearchgate.net

Exploration as a Catalyst or Precursor for Catalytic Systems in Organic Transformations

The application of this compound directly as a catalyst is not a well-documented area of research. However, its potential as a precursor for catalytic systems is conceivable. The benzofuran structure can be chemically modified to act as a ligand for transition metal catalysts. The aldehyde group, for instance, could be transformed into a Schiff base or other coordinating moiety. Such ligands can play a critical role in controlling the reactivity and selectivity of metal-catalyzed reactions. The electronic properties of the benzofuran ring, modulated by the electron-withdrawing fluorine atom, could influence the performance of such a catalytic system. This remains a speculative but intriguing area for future investigation in the field of organic synthesis and catalysis.

Utility in the Rational Design and Synthesis of Novel Biologically Active Compounds (without specific therapeutic claims)

The rational design of new therapeutic agents often relies on established pharmacophores like the benzofuran ring. nih.gov The synthesis of derivatives from this compound is a strategic approach aimed at discovering compounds with novel biological profiles.

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzofuran Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. For benzofuran derivatives, SAR studies have revealed critical insights. The introduction of halogen atoms, such as fluorine, into the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which can improve binding affinity to molecular targets. nih.gov

The position of the halogen is a critical determinant of its effect on biological activity. nih.gov Furthermore, the presence of a fluorobenzoyl group in thiosemicarbazide-based compounds was found to be a particularly useful feature for enhancing antibacterial potency. nih.gov Therefore, derivatives synthesized from this compound are prime candidates for SAR studies, where the interplay between the fluorine atom, the core scaffold, and various substituents derived from the aldehyde can be systematically investigated to optimize biological effects. nih.govnih.gov

| Compound Class | Substitution | Observed Effect on Biological Activity | Reference |

| Benzofuran Analogues | Halogen (Br, Cl, F) addition to the benzofuran ring | Significant increase in anticancer activities | nih.gov |

| Halogenated Benzofuran | Bromine atom at the 3-position methyl group | Remarkable cytotoxic activity against leukemia cells | nih.gov |

| Fluorobenzoylthiosemicarbazides | Fluorobenzoyl group at N1 position | Improved antibacterial potency against Gram-positive bacteria | nih.gov |

Enzyme Inhibition and Receptor Binding Studies at a Molecular Level

Derivatives of benzofuran have been successfully developed as potent enzyme inhibitors. For instance, a series of novel benzofuran-based compounds were designed and synthesized as acetylcholinesterase (AChE) inhibitors, which are relevant to neurodegenerative conditions. nih.gov Molecular docking studies of the most active compounds revealed good binding modes within the active site of the AChE enzyme. nih.gov

In another study, benzohydrazide (B10538) derivatives were investigated as inhibitors of paraoxonase 1 (PON1), a hydrolytic enzyme. nih.gov These studies demonstrate that the benzofuran scaffold can be effectively utilized to design molecules that fit into specific enzyme active sites and modulate their function. Derivatives of this compound could be similarly explored as inhibitors for a range of enzymes. The fluorine atom can play a crucial role in modifying binding interactions, for example, through hydrogen bonding or dipolar interactions, potentially leading to highly potent and selective inhibitors.

| Derivative Class | Target Enzyme | Inhibitory Activity (IC₅₀ or Kᵢ) | Reference |

| Benzofuran-based compounds (7c, 7e) | Acetylcholinesterase (AChE) | IC₅₀ = 0.058 µM (7c), 0.086 µM (7e) | nih.gov |

| 2-amino-4-chlorobenzohydrazide (4) | Paraoxonase 1 (PON1) | Kᵢ = 38.75 ± 12.21 µM | nih.gov |

Antimicrobial and Antifungal Activity Studies of Derivatives and Mechanism of Action Investigation

The development of new antimicrobial agents is a critical area of research due to rising drug resistance. Heterocyclic compounds, including benzofurans, are powerful backbones for designing new antimicrobial drugs. rsc.org Numerous studies have shown that benzofuran derivatives possess a broad spectrum of antimicrobial and antifungal activities. scienceopen.comnih.gov

The incorporation of fluorine is a known strategy to enhance these properties. A study on fluorobenzoylthiosemicarbazides demonstrated that derivatives with a trifluoromethyl group were active against pathogenic methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Docking studies suggested these compounds could be potential allosteric inhibitors of D-alanyl-D-alanine ligase, a key bacterial enzyme. nih.gov Similarly, synthesized isobenzofuranone derivatives have shown good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungus Candida albicans. imjst.org

By using this compound as a starting material, new series of compounds, such as hydrazones or Schiff bases, can be synthesized and screened for their antimicrobial potential. researchgate.net Mechanism of action studies for any active compounds would be a crucial next step, potentially revealing novel interactions with microbial targets.

| Derivative Class | Microorganism | Activity (MIC) | Reference |

| Trifluoromethyl-substituted thiosemicarbazides (15a, 15b, 16b) | S. aureus (including MRSA) | 7.82 - 31.25 µg/mL | nih.gov |

| N-(3-phthalidyl) Amines (B1-B4) | S. aureus, E. coli, C. albicans | Effective inhibition at 5 mg/mL | imjst.org |

Applications in Advanced Materials Research (e.g., organic electronics, functional polymers)

This compound is a versatile building block in the synthesis of advanced materials, particularly in the fields of organic electronics and functional polymers. The presence of the reactive carbaldehyde group on the benzofuran scaffold, combined with the electronic effects of the fluorine atom, allows for the creation of novel materials with tailored optoelectronic and physical properties.

The benzofuran core is a well-established heterocycle in the design of organic semiconductors due to its rigid and planar structure, which can facilitate intermolecular π-π stacking and efficient charge transport. The introduction of a fluorine atom can further enhance these properties. Fluorination is a common strategy in the design of high-performance organic electronic materials as it can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), improve air stability, and influence the molecular packing in the solid state.

The carbaldehyde functionality at the 4-position of the benzofuran ring serves as a key reactive site for various condensation reactions, enabling the synthesis of a wide range of conjugated polymers and small molecules for electronic applications. For instance, it can undergo Knoevenagel condensation with compounds containing active methylene (B1212753) groups, or Wittig reactions to form vinylene-linked polymers. These reactions are instrumental in extending the π-conjugation of the resulting material, which is crucial for its performance in electronic devices.

While direct reports on the application of this compound in advanced materials are emerging, its potential can be inferred from the well-documented use of other benzofuran derivatives in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, benzofuran-based materials can act as hosts for phosphorescent emitters or as the emissive layer itself. The wide bandgap of some benzofuran derivatives makes them suitable for hosting high-energy (blue) phosphors. The fluorine substituent in this compound would be expected to contribute to a higher triplet energy, which is beneficial for host materials.

In the realm of functional polymers, the polymerization of this compound with various co-monomers can lead to materials with interesting thermal and optical properties. For example, condensation with aromatic diamines could yield poly(azomethine)s with high thermal stability and potential for nonlinear optical applications. The fluorine atom may also impart increased solubility and processability to the resulting polymers, which is a significant advantage for device fabrication.

The following data tables summarize the potential properties of materials derived from this compound based on known structure-property relationships in related organic electronic materials.

Table 1: Predicted Electronic Properties of a Hypothetical Polymer Derived from this compound

| Property | Predicted Value | Rationale |

| HOMO Energy Level | -5.6 to -5.8 eV | Fluorination generally lowers HOMO levels, improving air stability. |

| LUMO Energy Level | -2.8 to -3.0 eV | The electron-withdrawing nature of fluorine and the carbaldehyde group lowers the LUMO. |

| Electrochemical Bandgap | 2.8 to 3.0 eV | Suitable for a wide bandgap semiconductor. |

| Electron Mobility | Moderate to High | Fluorination can enhance electron transport properties. |

Table 2: Potential Applications of Functional Polymers Based on this compound

| Polymer Type | Potential Application | Key Expected Properties |

| Poly(azomethine)s | Organic Field-Effect Transistors (OFETs) | High thermal stability, good charge transport. |

| Vinylene-linked Polymers | Organic Photovoltaics (OPVs) | Tunable bandgap, good light absorption. |

| Polymers with Donor-Acceptor Architecture | Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, good color purity. |

Solid State Chemistry and Crystallographic Analysis of 7 Fluorobenzofuran 4 Carbaldehyde and Its Derivatives

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, which is fundamental for structure-activity relationship (SAR) studies.

For the derivatives of 7-Fluorobenzofuran-4-carbaldehyde, SC-XRD has been employed to confirm molecular structures and establish stereochemistry, particularly when these molecules are bound to biological targets. A notable example is the derivative 3-Ethyl-7-fluorobenzofuran-4-carbaldehyde . Patents related to its use as an intermediate for protease-activated receptor-2 (PAR2) inhibitors explicitly state that its absolute stereochemistry was established by X-ray crystal structure analysis of a downstream compound within the PAR2 protein complex. google.comgoogle.comgoogleapis.com This determination is critical for understanding the specific interactions between the ligand and the protein's binding site.

Similarly, a more complex acylsulfonamide-benzofuran derivative, BAY-184 , was optimized using molecular modeling, and its binding mode was confirmed through co-crystal structure determination with the lysine (B10760008) acetyltransferase KAT6A. nih.gov The X-ray structure revealed that the inhibitor binds within the acetyl coenzyme A (AcCoA) binding site, providing a clear rationale for its inhibitory activity. nih.gov

While detailed crystallographic parameters for these specific derivatives are often contained within proprietary databases, the research confirms the successful application of SC-XRD to elucidate the complex structures of this compound family.

Table 1: Summary of Crystallographic Analyses for this compound Derivatives

| Compound Name | Analytical Context | Finding |

|---|---|---|

| 3-Ethyl-7-fluorobenzofuran-4-carbaldehyde | Intermediate for PAR2 Inhibitors | Absolute stereochemistry established via X-ray crystallography of a final compound in the protein complex. google.comgoogle.com |

| BAY-184 (an acylsulfonamide-benzofuran derivative) | Co-crystal with KAT6A Protein | Binding mode and specific intermolecular interactions within the protein active site were determined. nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

Key potential interactions include:

Hydrogen Bonds: While lacking a classical hydrogen bond donor, the aldehyde oxygen and the furan (B31954) oxygen can act as hydrogen bond acceptors. In the presence of suitable donors or in co-crystals, C–H···O interactions are expected.

Halogen Bonds: The fluorine atom can participate in halogen bonding, acting as a halogen bond acceptor.

π–π Stacking: The aromatic benzofuran (B130515) ring system allows for π–π stacking interactions, which are common in stabilizing the crystal structures of planar molecules.

C–H···F Interactions: Weak hydrogen bonds involving the fluorine atom and neighboring C-H groups are significant in the crystal engineering of organofluorine compounds. oup.com These interactions, though individually weak, can collectively contribute significantly to the lattice energy.

In the crystal structure of the related derivative 2-(4-methoxybenzoyl)-6-morpholino-3-amino-4,5,7-trifluorobenzofuran , the packing is stabilized by an intramolecular hydrogen bond between the amino group and the benzoyl substituent. researchgate.net Analysis of other fluorinated benzofuran derivatives often reveals packing motifs dominated by π–π stacking and various weak hydrogen bonds. Tools like Hirshfeld surface analysis can be used to visualize and quantify these subtle interactions, providing a fingerprint of the crystal packing environment.

Table 2: Potential Intermolecular Interactions in this compound Crystals

| Interaction Type | Donor/Feature | Acceptor/Feature | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | C–H (Aromatic/Aldehyde) | O (Aldehyde/Furan) | Dimer formation, sheet formation |

| π–π Stacking | Benzofuran Ring | Benzofuran Ring | Columnar stacking, stabilization of layers |

| C–H···F Interaction | C–H (Aromatic/Aldehyde) | Fluorine Atom | Cross-linking between molecules/layers |

Polymorphism and Pseudopolymorphism (Solvate/Hydrate) Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physicochemical properties, including melting point, solubility, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

To date, there are no specific published studies detailing polymorphism or pseudopolymorphism for this compound. However, the potential for such phenomena exists. The presence of a polar aldehyde group and the fluorine atom could facilitate different packing arrangements under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates). rsc.org The formation of hydrates is possible if crystallization occurs from aqueous media, while solvates could form with organic solvents. google.com

The investigation of polymorphism is critical during pharmaceutical development. A comprehensive polymorphic screen would typically involve recrystallizing the compound from a wide range of solvents under different conditions and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Co-crystallization and Salt Formation Strategies

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a second, benign molecule (a "coformer") in the same crystal lattice. Co-crystals are held together by non-covalent interactions, primarily hydrogen bonds. nih.gov Since this compound is not readily ionizable, co-crystallization is a more viable strategy than salt formation for modifying its solid-state properties.

The aldehyde group in this compound can act as a hydrogen bond acceptor. This provides a clear strategy for coformer selection. Coformers with strong hydrogen bond donor groups, such as carboxylic acids or phenols, would be prime candidates for forming robust hydrogen-bonded synthons with the aldehyde moiety. mdpi.com

Potential Co-crystallization Strategies:

Supramolecular Synthon Approach: Target the formation of a reliable hydrogen bond between the aldehyde oxygen and a coformer's hydroxyl or carboxyl group.

Screening Methods: Co-crystallization can be attempted through various methods, including solution evaporation, slurry conversion, and mechanochemical grinding. rsc.orgnih.gov

Salt formation, which requires an ionizable acidic or basic center, is not a primary strategy for this compound itself. However, derivatives of this compound that incorporate acidic or basic functional groups could be amenable to salt formation to improve properties like solubility.

Emerging Research Frontiers and Future Perspectives for 7 Fluorobenzofuran 4 Carbaldehyde

Development of Asymmetric Synthesis Protocols

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org Asymmetric synthesis, the process of selectively producing one enantiomer or diastereomer, is therefore a critical area of development for chiral molecules. wikipedia.orgchiralpedia.com For 7-Fluorobenzofuran-4-carbaldehyde, the aldehyde group presents a key site for asymmetric transformations, such as nucleophilic additions, to create a new chiral center.

Future research will likely focus on developing catalytic asymmetric methods to produce chiral derivatives from this compound. Key approaches could include:

Enantioselective Catalysis: This involves using a chiral catalyst in sub-stoichiometric amounts to control the stereochemical outcome of a reaction. chiralpedia.com For the aldehyde functional group, this could involve asymmetric hydrogenation to form a chiral alcohol or additions of organometallic reagents in the presence of a chiral ligand. wikipedia.org Chiral catalysts can range from transition metal complexes to small organic molecules (organocatalysis) and enzymes. chiralpedia.com

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the molecule, which then directs the stereochemistry of a subsequent reaction. wikipedia.org The auxiliary is removed after the transformation to yield the enantiomerically enriched product. wikipedia.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. wikipedia.org While less direct for this specific molecule, derivatives of this compound could be synthesized from a chiral precursor. wikipedia.org

The development of new chiral catalysts, such as N,N'-dioxide amide compounds, which can act as bifunctional organocatalysts or as ligands for Lewis acidic metals, represents a promising frontier. scu.edu.cn These catalysts have shown effectiveness in a wide range of asymmetric reactions. scu.edu.cn

Table 1: Potential Strategies for Asymmetric Synthesis

| Approach | Catalyst/Reagent Type | Target Transformation on this compound | Potential Advantage |

|---|---|---|---|

| Enantioselective Catalysis | Chiral Lewis Acid Complexes (e.g., with BINOL, Salen ligands) | Asymmetric alkylation, arylation, or allylation of the aldehyde. | High catalytic efficiency and turnover. wikipedia.org |

| Chiral Organocatalysts (e.g., proline derivatives) | Asymmetric aldol (B89426) or Mannich reactions. | Metal-free, often milder reaction conditions. | |

| Asymmetric Hydrogenation Catalysts (e.g., Noyori's Ru-BINAP) | Reduction of the aldehyde to a chiral alcohol. | High enantioselectivity for a specific functional group. wikipedia.org |

| Chiral Auxiliaries | Evans Auxiliaries, SAMP/RAMP Hydrazones | Diastereoselective addition to the aldehyde-derived imine or enolate. | High diastereoselectivity, well-established procedures. wikipedia.org |

Exploration of Novel Reactivity and Unprecedented Transformations

The benzofuran (B130515) core, modified with both a fluorine atom and an aldehyde, is primed for the discovery of novel chemical reactions. The electron-withdrawing nature of the fluorine and aldehyde can influence the reactivity of the entire ring system, potentially enabling transformations not seen in simpler benzofurans.

Future research directions include:

C-H Functionalization: Direct, selective activation of C-H bonds on the benzofuran or benzene (B151609) ring would provide an atom-economical route to complex derivatives. The electronic bias from the existing substituents could be exploited to direct catalysts to specific positions.

Fluorine-Directed Reactivity: The fluorine atom can be used to direct metallation or other bond-forming reactions to its adjacent positions, a strategy that could be harnessed for novel annulation or coupling reactions.

Multi-component Reactions: Designing one-pot reactions where this compound and two or more other reactants combine to form a complex product is a highly efficient strategy for building molecular diversity. rug.nl The Groebcke–Blackburn–Bienaymé reaction is one such example that could be adapted. rug.nl

Photoredox and Electrochemical Synthesis: These methods use light or electricity to drive chemical reactions under mild conditions, often accessing unique reactive intermediates. Applying these techniques could unlock unprecedented transformations of the fluorobenzofuran core.

Radical Cyclization Cascades: Novel methods for constructing complex polycyclic benzofuran derivatives have been developed using radical cyclization cascades, which could be applied to derivatives of this compound. rsc.org

The synthesis of novel fluorinated benzofurans through methods like intramolecular oxa-Michael additions or Pd-catalyzed reactions provides a platform for exploring further functionalization. researchgate.net

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For reactions involving this compound, a combination of advanced spectroscopic and computational methods will be essential to elucidate the intricate details of bond-making and bond-breaking events.

Spectroscopic Techniques: In-situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. This data is invaluable for determining reaction kinetics and identifying transient species.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surface of a reaction. smu.edu These calculations can determine the structures and energies of transition states and intermediates, providing a detailed, step-by-step picture of the reaction pathway. smu.educhemrxiv.org This approach can explain the origins of selectivity and reactivity. chemrxiv.org For complex reactions, calculating the Intrinsic Reaction Coordinate (IRC) can confirm the connection between a transition state and its corresponding reactants and products. smu.edu

The Unified Reaction Valley Approach (URVA) is a sophisticated computational method that analyzes the reaction path in detail, providing insights into the electronic and geometric changes that occur as the reaction progresses. smu.edu

Table 2: Techniques for Mechanistic Investigation

| Technique | Type | Information Gained | Application to this compound |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Spectroscopic | Real-time species concentration, structural information on intermediates. | Tracking the conversion of the aldehyde in an asymmetric addition reaction. |

| Density Functional Theory (DFT) | Computational | Geometries and energies of reactants, products, and transition states. smu.edu | Calculating the energy barrier for a novel C-H functionalization reaction. |

| X-ray Crystallography | Spectroscopic | Precise 3D structure of stable intermediates or catalyst-substrate complexes. | Determining the binding mode of a chiral catalyst to the molecule. |

| Mass Spectrometry | Spectroscopic | Identification of intermediates and products, including transient species. | Detecting a short-lived radical intermediate in a photoredox reaction. |

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To rapidly explore the chemical space around this compound and identify derivatives with desirable properties (e.g., biological activity), high-throughput screening (HTS) and combinatorial chemistry are indispensable tools.

Combinatorial Chemistry: This involves the systematic and rapid synthesis of a large number of different but structurally related molecules, creating a "library" of compounds. Starting with this compound, its aldehyde group can be reacted with a diverse set of amines, alcohols, or other nucleophiles to quickly generate a large library of derivatives.

High-Throughput Screening (HTS): HTS uses automation and miniaturization to test thousands of compounds simultaneously for a specific biological activity or chemical property. rug.nlnih.gov A library of this compound derivatives could be screened against a panel of disease targets, such as enzymes or receptors, to identify novel "hits." nih.gov The combination of automated, nanoscale synthesis with in-situ screening is a particularly powerful approach for accelerating discovery while minimizing waste. rug.nl

Fluorescence-based assays are often used in HTS due to their sensitivity and are suitable for screening large libraries. nih.gov For instance, a library could be tested for its ability to inhibit a particular enzyme, with active compounds generating a fluorescent signal. nih.gov

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties of Fluorobenzofuran Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, molecular properties, and even entire synthesis routes from chemical structure alone. researchgate.netnih.gov

For the this compound family, AI and ML can be applied in several ways:

Reaction Prediction: ML models, trained on vast databases of known chemical reactions, can predict the likely products when this compound is subjected to various reagents and conditions. researchgate.net

Retrosynthesis Planning: AI tools can propose synthetic pathways to complex target molecules that are derivatives of this compound, breaking them down into simpler, commercially available precursors. engineering.org.cn

Property Prediction (QSAR/QSPR): Quantitative Structure-Activity/Property Relationship models can be built to predict biological activity, toxicity, solubility, or pharmacokinetic properties of novel fluorobenzofuran derivatives before they are ever synthesized. nih.govmdpi.com This allows chemists to prioritize the synthesis of compounds with the highest probability of success.

Table 3: AI and Machine Learning Applications

| AI/ML Application | Model Type | Predicted Output | Potential Impact |

|---|---|---|---|

| Reaction Outcome Prediction | Transformer-based models, Graph Neural Networks | Products and yields of a chemical reaction. | Reduces trial-and-error experimentation. researchgate.net |

| Retrosynthesis | Monte Carlo Tree Search, Deep Reinforcement Learning | Step-by-step synthetic routes to a target molecule. | Accelerates the design of efficient syntheses. engineering.org.cn |

| Property Prediction | Random Forest, Support Vector Machines, Deep Neural Networks | Biological activity, toxicity, solubility, pharmacokinetics. nih.govmdpi.com | Prioritizes synthesis efforts on the most promising candidates. |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 7-Fluorobenzofuran-4-carbaldehyde?

A two-step strategy involving hydroxybenzofuran intermediate synthesis followed by fluorination and formylation is widely used. Key steps include regioselective fluorination (e.g., using DAST or Selectfluor) and oxidation of hydroxymethyl groups to aldehydes via MnO₂ or Swern oxidation. Multi-step purification (e.g., column chromatography) ensures high purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine - and -NMR spectroscopy to confirm substituent positions and fluorine coupling patterns. Compare chemical shifts with published data (e.g., Bolchi et al., 2020; Straniero et al., 2014). Mass spectrometry (HRMS or ESI-MS) and elemental analysis further verify molecular weight and purity .

Q. What precautions are critical for handling and storing this compound?

Store under inert atmosphere (argon/nitrogen) at –20°C to prevent aldehyde oxidation. Use anhydrous solvents in reactions to avoid hydrolysis. Personal protective equipment (gloves, goggles) is mandatory due to potential irritancy, as seen in structurally related fluorinated aldehydes .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data for this compound across studies be systematically resolved?

Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl₃), concentration, or impurities. Perform comparative NMR analyses under standardized conditions. Cross-reference with computational predictions (DFT or molecular modeling) to validate assignments .

Q. What strategies optimize crystallographic refinement for this compound using SHELX software?

Use SHELXL for high-resolution data refinement, incorporating anisotropic displacement parameters for fluorine atoms. Validate hydrogen positions via SHELXE’s difference Fourier maps. For twinned crystals, apply TWIN/BASF commands in SHELXL to improve R-factor convergence .

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic additions?

Fluorine’s electron-withdrawing nature enhances aldehyde electrophilicity, accelerating nucleophilic attack (e.g., Grignard or Wittig reactions). Monitor reaction kinetics via -NMR to track aldehyde consumption. Computational studies (Hammett plots) can quantify substituent effects .

Q. What advanced analytical techniques are recommended for detecting degradation products of this compound under oxidative conditions?

Employ LC-MS/MS with electrospray ionization to identify oxidation byproducts (e.g., carboxylic acids). Pair with GC-MS for volatile intermediates. Stability studies under controlled O₂ exposure can map degradation pathways .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectral data with independent techniques (e.g., IR for carbonyl confirmation) and replicate experiments under varying conditions .

- Computational Integration : Use Gaussian or ORCA for optimizing molecular geometries and predicting NMR/IR spectra, reducing reliance on conflicting literature .

- Crystallographic Best Practices : Leverage SHELXTL (Bruker AXS) for automated structure solution pipelines, particularly for high-throughput crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.